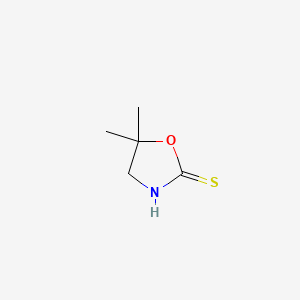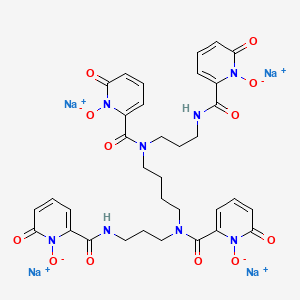![molecular formula C17H14N2O2S B1226462 8-methylene-7-(phenylmethyl)-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione](/img/structure/B1226462.png)
8-methylene-7-(phenylmethyl)-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-methylene-7-(phenylmethyl)-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione is a member of quinazolines.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
The compound shows promising antimicrobial activities, as evidenced in several studies. For instance, some derivatives of quinazolinethiones have been found to exhibit significant antimicrobial properties against a variety of microorganisms, including Staphylococcus aureus and Klebsiella pneumoniae (Gali et al., 2014). Another study synthesized various compounds related to quinazolinethiones, which displayed antimicrobial activity against pathogens such as E. coli and Candida albicans (Nasrullaev et al., 2017).
Anticancer Applications
The compound and its derivatives have also been explored for their potential anticancer activities. A series of novel derivatives were synthesized and showed in vitro anticancer activity, with some compounds exhibiting significant activity against cancer cell lines like MCF-7 (breast cancer) and HepG2 (Gali et al., 2014).
Chemical Synthesis and Characterization
Several studies have focused on the synthesis and characterization of various derivatives of quinazolinethiones. These studies contribute to understanding the chemical properties and potential applications of these compounds. For instance, the synthesis of new 5-hydroxyquinazoline derivatives from functionalized pyrimidines has been explored, proposing a new method for quinazoline synthesis (Komkov et al., 2021).
X-ray, NMR, and DFT Studies
Detailed studies using techniques like X-ray diffraction, NMR, and density functional theory (DFT) calculations have been conducted to understand the molecular structure and properties of quinazolinethiones. These studies are crucial for the development of new derivatives with enhanced properties (Gupta & Chaudhary, 2013).
Eigenschaften
Produktname |
8-methylene-7-(phenylmethyl)-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione |
|---|---|
Molekularformel |
C17H14N2O2S |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
7-benzyl-8-methylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione |
InChI |
InChI=1S/C17H14N2O2S/c1-11-13-7-15-16(21-10-20-15)8-14(13)18-17(22)19(11)9-12-5-3-2-4-6-12/h2-8H,1,9-10H2,(H,18,22) |
InChI-Schlüssel |
TYWJRVSGRQNHTN-UHFFFAOYSA-N |
SMILES |
C=C1C2=CC3=C(C=C2NC(=S)N1CC4=CC=CC=C4)OCO3 |
Kanonische SMILES |
C=C1C2=CC3=C(C=C2NC(=S)N1CC4=CC=CC=C4)OCO3 |
Löslichkeit |
9.8 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




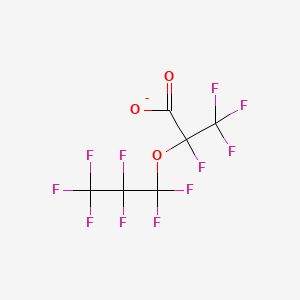
![7-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-3-methyl-8-(morpholin-4-yl)-3,7-dihydropurine-2,6-dione](/img/structure/B1226382.png)
![2-[2-Hydroxy-6-[1-[2-[5-[5-(6-hydroxy-4-methoxy-3,5,6-trimethyloxan-2-yl)-4-methoxy-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-methoxy-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B1226386.png)
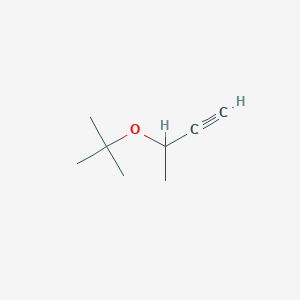
![3-(3,4,5-Trimethoxyphenyl)propanoic acid [2-(3,5-dimethoxyanilino)-2-oxoethyl] ester](/img/structure/B1226391.png)
![2-Methyl-1-phenyl-5-benzimidazolecarboxylic acid [2-(3-methylbutan-2-ylamino)-2-oxoethyl] ester](/img/structure/B1226392.png)

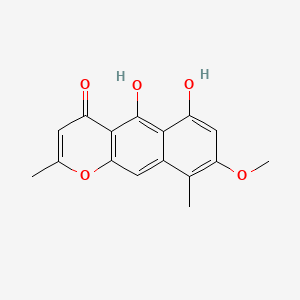
![5-[[(5-Ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl]-2-furancarboxylic acid methyl ester](/img/structure/B1226397.png)
![(2S)-2-(3,4-dimethoxyphenyl)-5-hydroxy-7-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1226399.png)
